

IUPAC name 2-hydroxy-2-phenylacetohydrazide

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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylacetohydrazide

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An In-depth Technical Guide to **2-hydroxy-2-phenylacetohydrazide**: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

2-hydroxy-2-phenylacetohydrazide, also known as mandelic acid hydrazide, is a versatile bifunctional molecule that serves as a foundational scaffold in medicinal chemistry. Possessing both a nucleophilic hydrazide moiety and a chiral α -hydroxy acid backbone, it offers a unique combination of reactive sites for the synthesis of diverse heterocyclic systems and complex molecular architectures. This guide provides an in-depth exploration of **2-hydroxy-2-phenylacetohydrazide**, covering its synthesis, spectroscopic characterization, potential mechanisms of action, and its strategic application as a precursor in drug discovery programs. We synthesize field-proven insights with established chemical principles to offer researchers and drug development professionals a comprehensive technical resource for leveraging this valuable chemical entity.

Introduction: The Strategic Value of a Bifunctional Scaffold

Hydrazide derivatives are a cornerstone of modern medicinal chemistry, prized for their ability to act as versatile synthons for a multitude of biologically active heterocycles.^{[1][2]} The hydrazide functional group (-CONHNH₂) is not merely a linker; its unique electronic and steric properties allow it to participate in a wide array of cyclization and condensation reactions.

When integrated into a molecule like **2-hydroxy-2-phenylacetohydrazide**, which is derived from mandelic acid, the synthetic potential is significantly enhanced.

Mandelic acid itself is an α -hydroxy acid (AHA) with known antibacterial properties and applications in pharmaceutical synthesis.^{[3][4]} The conversion of its carboxyl group to a hydrazide introduces a potent nucleophilic center, creating a molecule poised for derivatization. The resulting compound, **2-hydroxy-2-phenylacetohydrazide**, is a chiral building block that serves as a gateway to novel hydrazones, oxadiazoles, pyrazoles, and other privileged structures in drug discovery.^[5] This guide will elucidate the practical synthesis, characterization, and strategic deployment of this important intermediate.

Physicochemical and Safety Profile

A thorough understanding of the compound's fundamental properties and hazards is critical for its effective and safe utilization in a laboratory setting.

Core Properties

The key physicochemical properties of **2-hydroxy-2-phenylacetohydrazide** are summarized below for quick reference.

Property	Value	Source(s)
IUPAC Name	2-hydroxy-2-phenylacetohydrazide	[6]
Synonyms	Mandelic acid hydrazide, Mandelhydrazide	[6]
CAS Number	2443-66-5	[7]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[7]
Molecular Weight	166.18 g/mol	[7]
Appearance	White crystalline solid/powder	[8]
Melting Point	134-136 °C	[7]

Safety and Handling

2-hydroxy-2-phenylacetohydrazide is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

- Hazard Classification:
 - Causes skin irritation (H315).[6][9]
 - Causes serious eye irritation (H319).[6][9]
 - May cause respiratory irritation (H335).[6][9]
- Recommended Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.
- First Aid Measures:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
 - Skin: Wash off immediately with plenty of water. If irritation persists, consult a physician.[8]
 - Inhalation: Remove to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[8][10]
 - Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[8][10]

Synthesis and Characterization

The synthesis of **2-hydroxy-2-phenylacetohydrazide** is a straightforward and high-yielding process, typically starting from an ester of mandelic acid. This approach is generally preferred over using the free acid, as it avoids a competitive acid-base reaction between the carboxylic acid and the basic hydrazine, leading to cleaner reactions and simpler purification.

Experimental Protocol: Synthesis from Methyl Mandelate

This protocol describes a standard laboratory procedure for the hydrazinolysis of a mandelic acid ester.

Reaction Scheme: Starting Material: Methyl 2-hydroxy-2-phenylacetate (Methyl Mandelate)

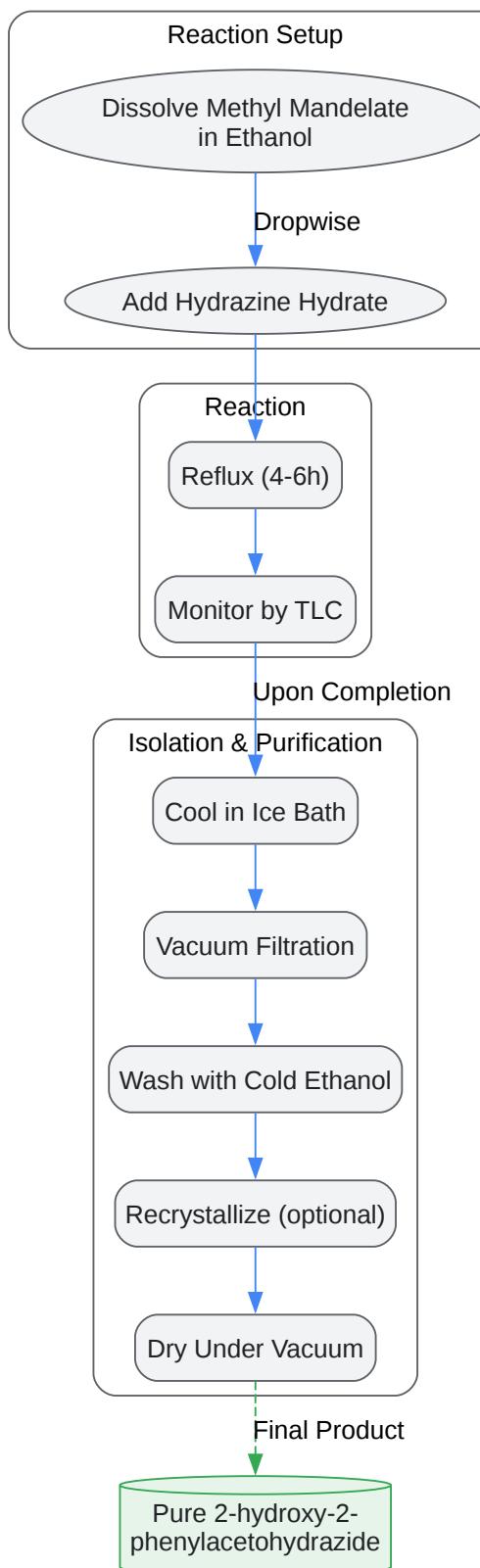
Reagent: Hydrazine Hydrate ($\text{NH}_2\text{NH}_2\cdot\text{H}_2\text{O}$) Solvent: Ethanol

Step-by-Step Methodology:

- Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
- Reagents: Dissolve methyl 2-hydroxy-2-phenylacetate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).
- Reaction Initiation: To the stirred solution, add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature. The use of a slight excess of hydrazine ensures the complete conversion of the starting ester.
- Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 7:3 v/v) and visualizing with UV light. The disappearance of the starting ester spot indicates reaction completion.
- Workup & Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product. b. Collect the resulting white solid by vacuum filtration. c. Wash the crude product with cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.
- Purification: The collected solid is often of high purity. If necessary, recrystallization from ethanol can be performed to yield fine, white crystals of **2-hydroxy-2-phenylacetohydrazide**.
- Drying: Dry the purified product under vacuum to remove residual solvent.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.



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Caption: Workflow for the synthesis of **2-hydroxy-2-phenylacetohydrazide**.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data are outlined below, providing a benchmark for successful synthesis.[\[11\]](#)[\[12\]](#)

Technique	Functional Group / Proton	Expected Chemical Shift / Wavenumber	Rationale
¹ H NMR	-OH (hydroxyl)	δ ~5.0-6.0 ppm (broad singlet)	Exchangeable proton, chemical shift is solvent-dependent.
-CH- (methine)	δ ~4.8-5.2 ppm (singlet or doublet)	Adjacent to hydroxyl and phenyl groups. May couple with OH proton.	
Ar-H (aromatic)	δ ~7.2-7.5 ppm (multiplet)	Standard region for monosubstituted benzene ring protons.	
-NH- (amide)	δ ~9.0-9.5 ppm (broad singlet)	Deshielded proton of the secondary amide.	
-NH ₂ (hydrazine)	δ ~4.0-4.5 ppm (broad singlet)	Exchangeable protons of the terminal amine.	
¹³ C NMR	Ar-C (aromatic)	δ ~125-140 ppm	Multiple signals for the benzene ring carbons.
-CH- (methine)	δ ~70-75 ppm	Carbon attached to the electron-withdrawing oxygen atom.	
C=O (carbonyl)	δ ~170-175 ppm	Typical chemical shift for an amide/hydrazide carbonyl carbon.	
FTIR	O-H stretch	3200-3400 cm ⁻¹ (broad)	Characteristic for the hydroxyl group.
N-H stretch	3100-3300 cm ⁻¹ (sharp peaks)	Overlaps with O-H; represents -NH and -NH ₂ groups.	

C=O stretch	1640-1680 cm ⁻¹ (strong)	Amide I band, characteristic of the carbonyl group in a hydrazide.
C-O stretch	1050-1150 cm ⁻¹	For the secondary alcohol C-O bond.

Biological Activity and Mechanism of Action

While **2-hydroxy-2-phenylacetohydrazide** itself is primarily viewed as a synthetic intermediate, its derivatives exhibit a vast spectrum of biological activities. The core structure provides a template from which potent agents can be developed.

The Hydrazone Moiety: A Privileged Pharmacophore

The most common derivatization involves the condensation of the terminal -NH₂ group with various aldehydes or ketones to form hydrazones (containing the -C(=O)NHN=CH- scaffold). This hydrazone moiety is a well-established pharmacophore associated with a wide range of biological activities, including:

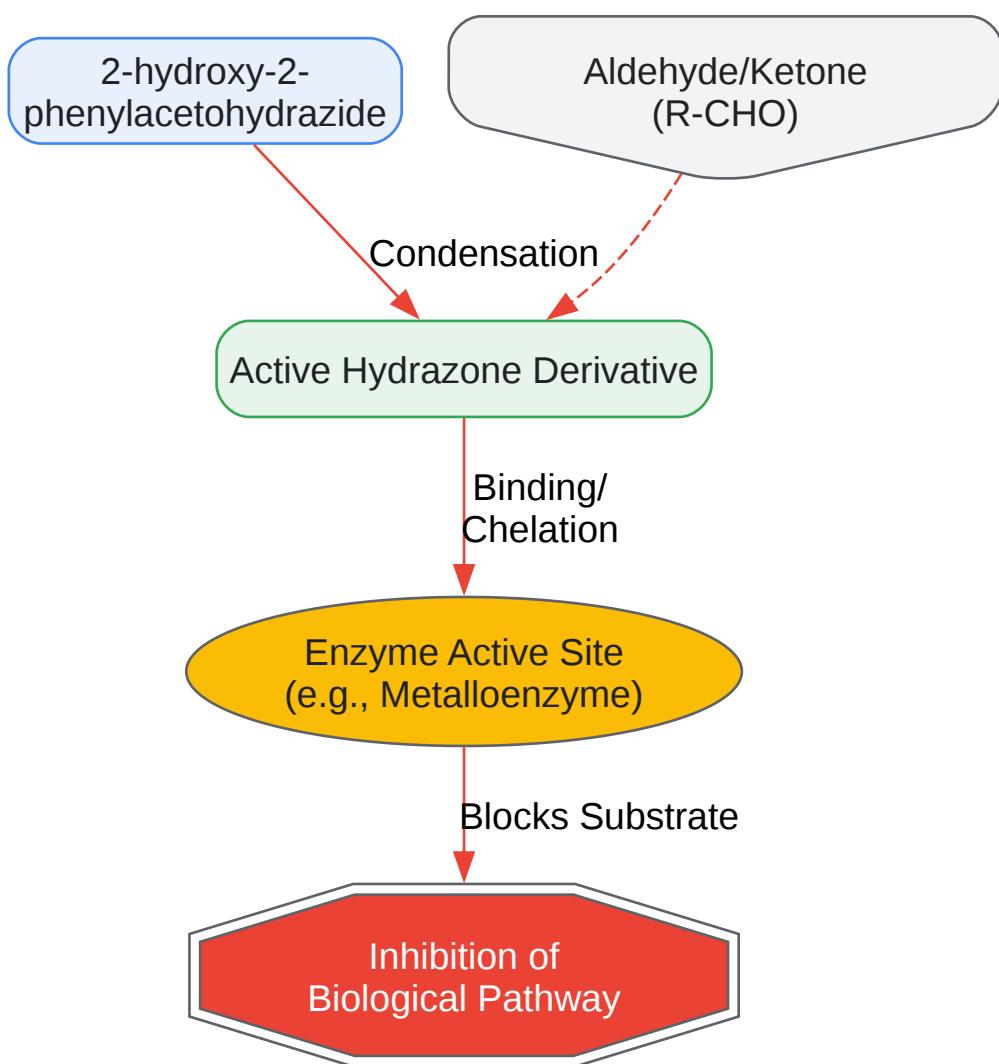
- Antimicrobial and Antifungal[13]
- Anticonvulsant[13]
- Anti-inflammatory[13]
- Anticancer[5]
- Enzyme Inhibition[14][15]

Causality: The biological activity of hydrazones stems from their ability to act as hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions essential for enzyme function.[16] The N-N-C=O group can adopt different conformations, allowing it to fit into diverse biological targets.

Postulated Mechanism of Action

For closely related hydrazide derivatives, the mechanism of action often involves direct interaction with enzymes. The hydrazide group can form covalent bonds or strong coordination complexes within the active sites of metalloenzymes, leading to irreversible inhibition.^[5] Furthermore, the planar structure of the hydrazone derivatives allows for effective π - π stacking and hydrophobic interactions within protein binding pockets.

The diagram below conceptualizes the role of **2-hydroxy-2-phenylacetohydrazide** as a precursor to biologically active hydrazones that can inhibit an enzymatic target.



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Caption: From precursor to pathway inhibition via hydrazone formation.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of **2-hydroxy-2-phenylacetohydrazide** lies in its role as a versatile scaffold for generating libraries of compounds for biological screening.

Structure-Activity Relationship (SAR) Insights

By systematically varying the aldehyde or ketone used for condensation, researchers can probe the structure-activity relationships of the resulting hydrazones. For instance, in a study on hydrazone-based laccase inhibitors, the nature of the aromatic ring attached to the imine carbon was critical for activity.[\[15\]](#)

- **Key Insight:** A study of 4-hydroxybenzhydrazide derivatives showed that a slim salicylic aldehyde framework was crucial for stabilizing the molecule within the enzyme's substrate-binding pocket.[\[15\]](#) Bulky substituents could shift the inhibition mechanism from competitive to non-competitive by preventing binding at the active site.[\[15\]](#)
- **Application:** This principle guides the rational design of new derivatives. By starting with the **2-hydroxy-2-phenylacetohydrazide** core, chemists can introduce a wide variety of R-groups (aliphatic, aromatic, heterocyclic) via the condensation reaction and systematically evaluate their impact on potency and selectivity against a chosen biological target.

A Precursor for Heterocyclic Synthesis

Beyond simple hydrazones, the hydrazide moiety is a key intermediate for synthesizing five- and six-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prevalent in marketed drugs.[\[1\]](#) These reactions typically involve cyclization with reagents like carbon disulfide or orthoesters, expanding the chemical space accessible from this single precursor.

Conclusion and Future Outlook

2-hydroxy-2-phenylacetohydrazide represents an archetypal starting material for medicinal chemistry programs: it is readily synthesized, safe to handle with standard precautions, and exceptionally versatile. Its true potential is realized upon its conversion into libraries of hydrazone derivatives and other heterocyclic compounds. While detailed ADME/Tox data for

the parent hydrazide is not widely reported, the vast body of literature on its derivatives confirms the utility of this scaffold in generating potent, biologically active molecules. Future research should focus on exploring novel cyclization reactions originating from this core and applying modern synthetic methods, such as flow chemistry and microwave-assisted synthesis, to accelerate the discovery of new therapeutic agents.[\[17\]](#)

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